![molecular formula C16H18O7 B14436105 [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid CAS No. 79339-16-5](/img/structure/B14436105.png)
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid is a complex organic compound with a unique structure that combines a phenyl group, a cyclohexyl group, and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the 2,4-dihydroxyphenyl intermediate: This can be achieved through the hydroxylation of a phenyl precursor.
Cyclohexyl intermediate preparation: The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction.
Coupling of intermediates: The 2,4-dihydroxyphenyl and cyclohexyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group in the cyclohexyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid involves its interaction with specific molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyl and propanedioic acid moieties may also interact with lipid membranes, affecting their properties.
Comparison with Similar Compounds
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid can be compared with other similar compounds, such as:
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanedioic acid.
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]butanedioic acid: Similar structure but with a butanedioic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79339-16-5 |
|---|---|
Molecular Formula |
C16H18O7 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
2-[(2,4-dihydroxyphenyl)-(2-oxocyclohexyl)methyl]propanedioic acid |
InChI |
InChI=1S/C16H18O7/c17-8-5-6-10(12(19)7-8)13(14(15(20)21)16(22)23)9-3-1-2-4-11(9)18/h5-7,9,13-14,17,19H,1-4H2,(H,20,21)(H,22,23) |
InChI Key |
BAJNSDNHRSUINU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


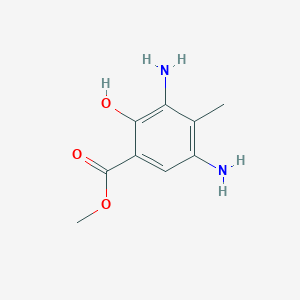
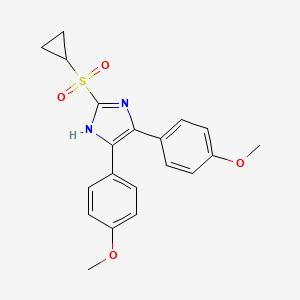
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
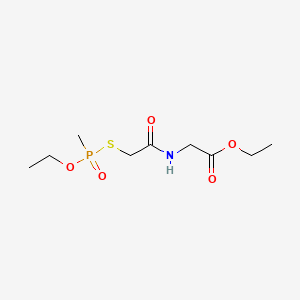

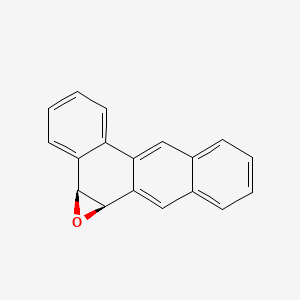
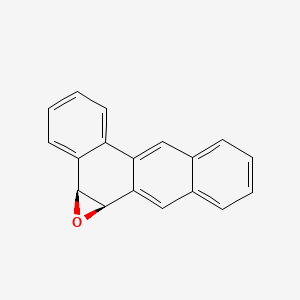
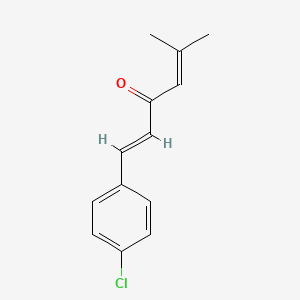
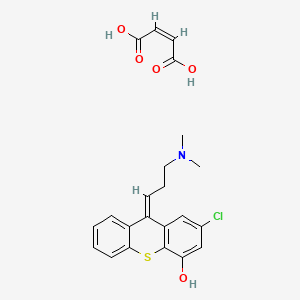
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)

